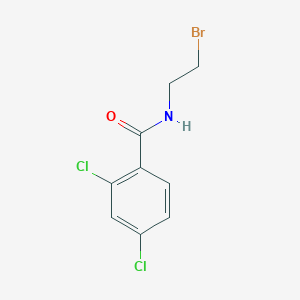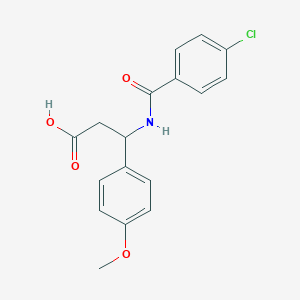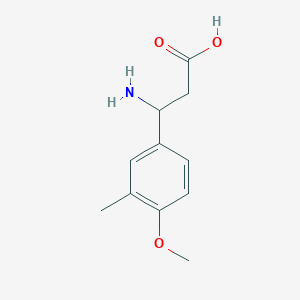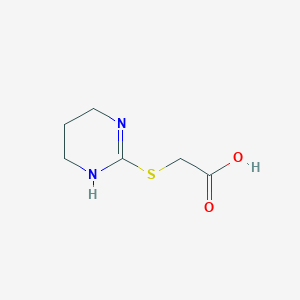
2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of various pyrimidine derivatives, including those with trifluoromethyl groups, has been explored through different methods. For instance, the synthesis of substituted methylthio-imidazoles and pyrimidines was achieved by reacting substituted 2-(chloromethyl)-pyridine with imidazole-2-thione or pyrimidine-2-thiol in the presence of sodium methoxide, yielding derivatives with good yields . Another approach involved the reaction of 3-trifluoromethylsulfonyloxy-1-hexeniminium triflate with nitriles to produce 4-(2-diethylaminovinyl)pyrimidines, which could be further deprotonated to yield monoprotonated or neutral pyrimidines . Additionally, 2-methylthio-4,6-difluoride pyrimidine was synthesized through a four-step reaction from sulfocarbamidediethyl malonate and other reagents, with the method showing advantages such as facile reaction conditions and cheap reagents .
Molecular Structure Analysis
The molecular structures of some pyrimidine derivatives have been confirmed using single-crystal X-ray diffraction analyses. For example, the structures of substituted methylthio-imidazoles and pyrimidines were determined, revealing monoclinic P21/c symmetry with specific cell parameters . The crystal structure of 2-(N'-benzylidenehydrazino)-4-trifluoromethyl-pyrimidines was also determined, and the energy-minimized structures were established by molecular orbital calculations (AM1), showing good agreement with the X-ray crystal structures .
Chemical Reactions Analysis
Pyrimidine derivatives have been shown to undergo various chemical reactions. For instance, 5-trifluoromethylthio-2,4(6)-tri(di)halogeno-substituted pyrimidines were synthesized and used as starting materials for nucleophilic exchange reactions, leading to the formation of various derivatives, including alkoxy-, phenoxy-, anilino-, hydrazino-, and amino-derivatives . The synthesis of 2-ethoxycarbonyl-3-isothiocyanatopyridine led to the formation of pyrido[3,2-d]pyrimidine derivatives and tricyclic systems through reactions with nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives have been characterized in several studies. For example, novel polyimides derived from pyridine-containing aromatic dianhydride monomers were synthesized, showing good solubility in aprotic amide solvents and cresols, as well as excellent thermal stability and mechanical properties . Fluorinated polyimides derived from novel diamine monomers exhibited low water absorption rates, low dielectric constants, high thermal stability, and formed tough transparent films with good mechanical properties .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3S/c11-10(12,13)7-5-8(17)16-9(15-7)6-3-1-2-4-14-6/h1-5H,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGNKTHLKVJCKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=S)C=C(N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379474 |
Source


|
| Record name | 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol | |
CAS RN |
338418-16-9 |
Source


|
| Record name | 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid](/img/structure/B1305526.png)
![4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305531.png)
![8-Acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305532.png)
![4-Methylsulfanyl-2-[(pyridine-3-carbonyl)-amino]-butyric acid](/img/structure/B1305534.png)
![1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone](/img/structure/B1305537.png)
![1-(5-Amino-2-methyl-[1,3,4]thiadiazol-3-yl)-ethanone](/img/structure/B1305538.png)
![4-(2,3-Dimethoxy-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305541.png)



